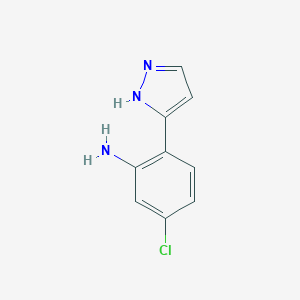

5-chloro-2-(1H-pyrazol-5-yl)aniline

Description

Significance of Pyrazole (B372694) Heterocycles in Academic Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds. middlebury.edunih.gov Its unique structural and chemical properties, including the presence of both a proton-donating and a proton-accepting nitrogen atom, contribute to its versatility. mdpi.comnih.gov The pyrazole nucleus is a key feature in numerous established drugs, demonstrating its therapeutic potential across various disease categories. middlebury.edunih.gov

The significance of pyrazoles in academic and industrial research is underscored by their broad spectrum of biological activities, which include:

Anti-inflammatory and Analgesic: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example of a potent anti-inflammatory drug. middlebury.edunih.gov Other derivatives have shown analgesic effects. middlebury.edumdpi.com

Anticancer: A vast number of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. mdpi.com They can act on various cellular targets to inhibit tumor growth. mdpi.com

Antimicrobial and Antifungal: Research has demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains. nih.govglobalresearchonline.net

Other Therapeutic Areas: The pharmacological relevance of pyrazoles extends to their use as antipsychotics, antidepressants, anticonvulsants, and anti-obesity agents. middlebury.edunih.govmdpi.com

Beyond pharmaceuticals, pyrazole derivatives are also integral to the agrochemical industry and have applications in material science, for instance, in the creation of dyes and fluorescent agents. researchgate.netglobalresearchonline.net The adaptability of the pyrazole ring allows for various substitutions, enabling the fine-tuning of its biological and physical properties. mdpi.commdpi.com

| Examples of Bioactive Pyrazole Derivatives | Therapeutic Category |

| Celecoxib | Anti-inflammatory middlebury.edunih.gov |

| Rimonabant | Anti-obesity middlebury.edunih.gov |

| Difenamizole | Analgesic middlebury.edu |

| CDPPB | Antipsychotic middlebury.edu |

| Betazole | H2-receptor agonist middlebury.edu |

| Fezolamide | Antidepressant middlebury.edu |

Role of Aniline (B41778) Moieties in Bioactive Compounds

Aniline, a primary aromatic amine, and its derivatives are fundamental structural units in a multitude of bioactive molecules and serve as crucial intermediates in organic synthesis. researchgate.netontosight.ainih.gov The amino group on the aromatic ring imparts specific chemical properties that are vital for the biological function of many compounds. nih.gov

The role of aniline moieties in bioactive compounds is diverse:

Pharmaceuticals: Aniline derivatives are integral to the structure of many drugs and are widely used as starting materials in the synthesis of pharmaceuticals. ontosight.aiontosight.ai They have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.aiglobalresearchonline.net

Agrochemicals: Similar to their role in pharmaceuticals, aniline derivatives are also used in the development of agricultural chemicals.

Other Industrial Applications: The aniline scaffold is a key component in the production of dyes, pigments, and polymers. ontosight.ai

While the amino functionality can enhance properties like aqueous solubility and provide a site for salt formation, it is also associated with potential metabolic liabilities. sci-hub.box Specifically, aromatic amines can undergo oxidation to form reactive metabolites, a factor that medicinal chemists consider during drug design. sci-hub.box The strategic placement of substituents on the aniline ring can modulate its properties and biological activity. ontosight.ainih.gov

| Applications of Aniline Derivatives | Field |

| Drug Synthesis | Pharmaceuticals ontosight.aiontosight.ai |

| Dye and Pigment Production | Industrial Chemistry ontosight.ai |

| Polymer Synthesis | Material Science ontosight.ai |

| Agrochemical Development | Agricultural Chemistry |

Overview of 5-Chloro-2-(1H-pyrazol-5-yl)aniline in Modern Chemical Research

The compound this compound integrates the key structural features of both pyrazole and aniline moieties, making it a valuable building block in synthetic chemistry. chemimpex.com The presence of the chloro substituent further modifies its electronic properties and reactivity.

This particular molecule is recognized as a versatile intermediate in the synthesis of more complex bioactive compounds. chemimpex.com Its primary applications in modern research include:

Pharmaceutical Development: It serves as a key starting material in the creation of new therapeutic agents, with a particular focus on anti-inflammatory and anti-cancer drugs. chemimpex.com The structure is also found in intermediates for compounds targeting specific biological pathways. google.com

Agricultural Chemistry: In the agrochemical sector, this compound is utilized in the synthesis of herbicides and fungicides. chemimpex.com

The stability and reactivity of this compound allow for its incorporation into various chemical transformations, enabling the generation of a diverse range of derivatives. chemimpex.com Researchers leverage this potential to develop novel molecules with enhanced biological activity and selectivity. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRSBOGXTCMCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290544 | |

| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-66-8 | |

| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 1h Pyrazol 5 Yl Aniline and Its Derivatives

Classical Approaches to Pyrazole-Aniline Scaffolds

The foundational strategies for constructing the pyrazole (B372694) ring, a critical component of the target molecule, have historically relied on cyclocondensation reactions. The most prominent of these is the Knorr pyrazole synthesis, a method that involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comrsc.org This approach is versatile but often necessitates harsh reaction conditions, such as high temperatures and long reaction times, and may use volatile or toxic organic solvents. mdpi.com

Another classical route involves the [3+2] cycloaddition reaction between diazo compounds and alkynes. mdpi.com While effective for forming the five-membered pyrazole ring, the preparation and handling of potentially unstable diazoalkanes can be a significant drawback. rsc.org For the synthesis of N-aryl pyrazoles, a common strategy involves the cyclocondensation of an appropriately substituted arylhydrazine. rsc.org These classical methods, while fundamental to heterocyclic chemistry, often face challenges related to regioselectivity, reaction conditions, and the handling of hazardous intermediates, which has spurred the development of more modern techniques. mdpi.comrsc.org

Modern Synthetic Strategies

In response to the limitations of classical methods, a host of modern synthetic strategies have been developed. These techniques offer improvements in efficiency, selectivity, safety, and sustainability for the synthesis of pyrazole-aniline scaffolds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of pyrazole derivatives. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often accompanied by significant improvements in product yields. acs.orgtandfonline.com This technique has been successfully applied to the synthesis of various pyrazole structures, including 1-aryl-1H-pyrazole-5-amines, through the reaction of an aryl hydrazine with 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone. nih.gov

Notably, research has demonstrated the microwave-assisted cyclocondensation of 2-(3-aryl-1H-pyrazol-5-yl) anilines under solvent-free and catalyst-free conditions, highlighting the efficiency and green credentials of this method. researchgate.net The use of water as a solvent in many microwave-mediated reactions further enhances their utility and environmental friendliness, allowing for reactions to be performed on scales ranging from milligrams to grams with consistent yields. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 4-Nitrophenylhydrazinium chloride, Enone | Ethanol, 160°C, 2 min (MW) | 4-Nitroaryl-pyrazole | 82% | acs.org |

| 3-Aminocrotononitrile, Aryl hydrazine | 1 M HCl (aq), 150°C, 10-15 min (MW) | 1-Aryl-1H-pyrazole-5-amine | 70-90% | nih.gov |

| 2-(3-aryl-1H-pyrazol-5-yl) anilines, Aldehydes | Water/MeCN (MW) | Pyrazolo[1,5-c]quinazolines | Good | researchgate.net |

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole-aniline scaffolds to minimize environmental impact. A key aspect of this is the use of environmentally benign solvents like water or employing solvent-free reaction conditions. nih.govresearchgate.net For instance, a catalyst-free, one-pot synthesis of pyrazole-aniline linked coumarins has been reported, which proceeds efficiently in methanol. researchgate.net

Another green strategy involves the use of reusable catalysts, such as magnetic nanocatalysts, which offer high catalytic activity, stability, and ease of recovery. frontiersin.orgresearchgate.net Furthermore, the development of continuous flow processes represents a significant advancement. mdpi.com These systems allow for the in situ formation and immediate use of hazardous intermediates, such as diazonium salts and hydrazines, thereby enhancing safety and process efficiency while often using more sustainable reagents like Vitamin C as a metal-free reductant. rsc.orgmdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgmdpi.com

MCRs have been effectively used to synthesize a variety of pyrazole derivatives. A notable example is the three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile (B47326) to produce 5-aminopyrazole-4-carbonitriles in aqueous media. mdpi.com Four- and even five-component reactions have been developed to create highly substituted pyrano[2,3-c]pyrazoles, demonstrating the power of MCRs in constructing complex heterocyclic systems in a single, efficient step. mdpi.com

Directed Lithiation and Cross-Coupling Methods in Pyrazole Synthesis

Directed ortho-metalation (DoM), particularly directed lithiation, is a powerful and regioselective method for functionalizing aromatic and heteroaromatic rings. thieme-connect.com In pyrazole synthesis, this strategy enables the specific introduction of substituents at desired positions. acs.orgresearchgate.net The process typically involves using a directing group on the pyrazole ring to guide a strong base, like n-butyllithium, to deprotonate an adjacent position, creating a lithiated intermediate. acs.orgacs.org

This organolithium species can then undergo transmetalation with a metal salt (e.g., zinc chloride) to form a more stable organozinc reagent. acs.orgthieme-connect.com This intermediate is a key participant in palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling. thieme-connect.comacs.org This sequence allows for the efficient and controlled formation of a carbon-carbon bond between the pyrazole ring and an aryl partner, a crucial step in constructing the pyrazole-aniline scaffold. acs.orgthieme-connect.com This method is particularly valuable as it provides access to polysubstituted pyrazoles in a regiocontrolled manner. acs.orgnih.gov

Synthesis of 5-Chloro-2-(1H-pyrazol-5-yl)aniline Core Structure

A robust and scalable synthesis for the core structure of this compound has been developed, primarily relying on a modern cross-coupling strategy. acs.orgacs.org The key transformation is a Negishi cross-coupling reaction, which efficiently constructs the critical aryl-heteroaryl bond. acs.org

The process begins with the protection of the pyrazole nitrogen, often with a tetrahydropyranyl (THP) group, to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. acs.org This protected pyrazole then undergoes selective deprotonation at the 5-position using n-butyllithium at low temperatures. The resulting heteroaryl lithium species is not isolated but is converted in situ to a more stable heteroaryl zinc reagent via transmetalation with a zinc salt. acs.org

This organozinc intermediate is then coupled with an appropriate aryl halide, specifically 5-bromo-2-chloroaniline, in the presence of a palladium catalyst and a suitable ligand, such as Pd(Xantphos)Cl₂, to form the desired product, 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. acs.orgacs.org This process has been successfully scaled to produce multikilogram quantities of the intermediate, demonstrating its robustness and industrial applicability. acs.orgfigshare.com The final deprotection of the THP group yields the target compound, this compound.

Key Components in the Negishi Cross-Coupling Synthesis acs.org

| Component | Chemical Name | Role |

|---|---|---|

| Heteroaryl Partner | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Protected pyrazole starting material |

| Aryl Partner | 5-bromo-2-chloroaniline | Source of the chloro-aniline moiety |

| Base | n-butyllithium (n-BuLi) | Deprotonating agent for lithiation |

| Metal Salt | Zinc Chloride (ZnCl₂) | For transmetalation to organozinc |

| Catalyst | Pd(Xantphos)Cl₂ | Palladium catalyst for cross-coupling |

Derivatization and Functionalization Strategies for Pyrazole-Aniline Compounds

The this compound molecule possesses several reactive sites amenable to chemical modification. The primary amino group on the aniline (B41778) ring, the acidic N-H proton of the pyrazole, and the C-4 position of the pyrazole ring are principal targets for functionalization. Derivatization strategies often involve electrophilic substitution, nucleophilic substitution, cross-coupling reactions, and cyclocondensation reactions to build more complex molecular architectures.

Aniline Ring Modifications

The aniline portion of the molecule offers multiple avenues for derivatization, primarily centered on the nucleophilic amino group and electrophilic substitution on the aromatic ring.

N-Alkylation and N-Acylation: The primary amino group can be readily functionalized. N-alkylation, for instance with methyl iodide in the presence of a base like potassium carbonate, can yield secondary amines. nih.gov Reductive amination represents another powerful method; reacting the aniline with aldehydes or ketones using a reducing agent like sodium borohydride (B1222165) can produce a variety of N-substituted secondary amines. nih.gov

Furthermore, the amino group can undergo acylation to form amide bonds. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to couple the aniline with carboxylic acids, or the aniline can react with acyl chlorides to yield the corresponding amides. scirp.org

C-H Functionalization: Direct functionalization of the aniline ring's C-H bonds is also possible. For example, metal-free, transiently directed ortho-borylation of N-alkylanilines has been achieved using iodine-activated pyrazaboles, installing a boronate group that can be used for subsequent cross-coupling reactions. rsc.org

Table 1: Examples of Aniline Ring Modifications

| Modification Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Secondary amine (-NHCH₃) |

| Reductive Amination | Aldehyde/Ketone, NaBH₄/I₂ | Substituted secondary amine (-NH-R) |

| N-Acylation | Carboxylic acid, HATU | Amide (-NH-CO-R) |

| Ortho-Borylation | Iodine-activated pyrazabole, Et₃N | Borylated aniline ring |

Pyrazole Ring Substitutions

The pyrazole ring itself provides opportunities for substitution at both nitrogen and carbon atoms, allowing for fine-tuning of the molecule's electronic and steric properties.

N-1 Substitution: The pyrazole N-H proton is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation. This is a common strategy for introducing a wide variety of substituents at the N-1 position. beilstein-journals.org Copper-catalyzed three-component reactions involving enaminones, hydrazine, and aryl halides have been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org A direct method for preparing N-substituted pyrazoles involves the reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. acs.org

C-4 Substitution: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution reactions such as halogenation. nih.govmdpi.com For instance, bromination can be achieved using N-bromosuccinimide (NBS). mdpi.com The resulting 4-halo-pyrazoles are versatile intermediates for C-C bond-forming reactions. For example, Sonogashira cross-coupling with terminal alkynes can be performed on these halogenated derivatives, although the presence of certain groups like trifluoromethyl can make this challenging. mdpi.com

Table 2: Examples of Pyrazole Ring Substitutions

| Modification Type | Position | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-Arylation | N-1 | Aryl halide, Cu(II) catalyst | N-1 aryl substituted pyrazole |

| N-Alkylation | N-1 | Alkyl halide, Base | N-1 alkyl substituted pyrazole |

| Halogenation | C-4 | N-Bromosuccinimide (NBS) | 4-Bromo-pyrazole derivative |

| C-C Coupling | C-4 | Terminal alkyne, Pd catalyst (from 4-halo derivative) | 4-Alkynyl-pyrazole derivative |

Heterocyclic Ring Fusions and Hybridization

The 5-aminopyrazole structure is a powerful synthon for constructing fused heterocyclic systems. The amino group at C-5 and the adjacent ring nitrogen (N-1) can act as a binucleophile, reacting with 1,3-bielectrophilic partners to form a new six-membered ring.

Pyrazolo[3,4-b]pyridines: This fused system can be synthesized through the condensation of 5-aminopyrazoles with various partners. beilstein-journals.org A common method involves reaction with 1,3-dicarbonyl compounds in acidic conditions. mdpi.com Multi-component reactions are also highly effective; for instance, reacting a 5-aminopyrazole, an aldehyde, and a β-ketonitrile can yield highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org Another approach uses the reaction of 5-aminopyrazoles with alkynyl aldehydes, which proceeds via a cascade 6-endo-dig cyclization. nih.gov

Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is also readily accessible. The most prevalent method is the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), or enaminones. acs.orgsemanticscholar.org These reactions are often catalyzed by acid and proceed through an initial condensation followed by intramolecular cyclization. semanticscholar.org More recent methods include reactions with 1,2-allenic ketones, which can proceed under mild conditions without a catalyst. rsc.org

Imidazo[1,2-b]pyrazoles: Further fusion possibilities exist. For example, the aza-Wittig reaction of a 5-aminopyrazole can generate a phosphoranylideneamino intermediate, which upon treatment with an α-haloketone, yields an imidazo[1,2-b]pyrazole. scirp.org

Table 3: Examples of Heterocyclic Ring Fusion Reactions

| Fused System | Reagents/Conditions | Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compound, Acid | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | Aldehyde, β-Ketonitrile, Base | Multi-component reaction |

| Pyrazolo[1,5-a]pyrimidine | β-Ketoester, Acid, AcOH | Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidine | 1,2-Allenic ketone | Catalyst-free cyclization |

| Imidazo[1,2-b]pyrazole | P(Ph)₃/C₂Cl₆, α-Haloketone | Aza-Wittig/Cyclization |

Computational and Theoretical Investigations

Molecular Modeling Approaches

These methods use classical mechanics to simulate the behavior of molecules and their interactions with biological targets.

Quantum Mechanical Calculations

These methods are based on quantum mechanics and provide detailed information about the electronic properties of a molecule.

Frontier Molecular Orbital (FMO) AnalysisFMO analysis, typically performed using results from DFT calculations, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distribution of these orbitals are key to predicting a molecule's chemical reactivity and its ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is an important indicator of molecular stability.

Without specific published studies on 5-chloro-2-(1H-pyrazol-5-yl)aniline , providing data tables and detailed research findings for these computational investigations is not feasible.

Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. This mapping helps in identifying the regions of a molecule that are rich or deficient in electrons, which is critical for understanding and predicting its interaction with biological macromolecules.

The MEP map displays the electrostatic potential on the electron density surface. Regions with a negative potential, typically colored in shades of red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For molecules in the pyrazolyl-aniline class, the MEP can reveal important features:

The nitrogen atoms of the pyrazole (B372694) ring and the amino group on the aniline (B41778) ring are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons.

The hydrogen atoms of the amino group and the pyrazole N-H are likely to be regions of positive potential.

The chlorine atom, being highly electronegative, will also influence the electrostatic potential distribution on the aniline ring.

Understanding these features is key to predicting how this compound might orient itself within the active site of a biological target. The electrostatic potential is a key factor in the initial recognition between a ligand and a receptor.

A representative table indicating the typical electrostatic potential characteristics for related compounds is shown below.

| Molecular Region | Expected Electrostatic Potential | Significance for Interactions |

| Pyrazole Ring Nitrogens | Negative | Potential Hydrogen Bond Acceptor |

| Aniline Amino Group | Negative | Potential Hydrogen Bond Acceptor |

| Amino Group Hydrogens | Positive | Potential Hydrogen Bond Donor |

| Pyrazole N-H | Positive | Potential Hydrogen Bond Donor |

| Aromatic Rings | Generally Neutral to Slightly Negative | Potential for π-π Stacking Interactions |

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures. A QSAR model is typically represented by an equation that correlates molecular descriptors with activity.

For classes of compounds like pyrazole derivatives and anilines, QSAR studies have been employed to predict various activities, including antifungal, anti-inflammatory, and anticancer effects. The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (like logP for hydrophobicity), electronic properties (like Hammett constants), and steric parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and cross-validation techniques.

Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that the nature and position of substituents on the pyrazole and aniline rings can significantly influence their biological activity. For instance, the presence of a chlorine atom, as in this compound, can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its activity.

A hypothetical QSAR model for a series of pyrazolyl-aniline derivatives might take the following form, illustrating the types of descriptors that could be significant.

| Descriptor | Description | Potential Impact on Activity |

| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, which can influence cell membrane permeability. |

| Hammett Constant (σ) | Electronic effect of a substituent | Describes the electron-donating or electron-withdrawing nature of substituents, affecting binding interactions. |

| Molar Refractivity (MR) | Molar volume and polarizability | Relates to the size and steric requirements for binding to a receptor. |

| Dipole Moment | Measure of molecular polarity | Influences long-range electrostatic interactions with the target. |

These computational and theoretical approaches are instrumental in the rational design of new molecules based on the this compound scaffold for various potential applications.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Features for Biological Activity

The biological activity of the 5-chloro-2-(1H-pyrazol-5-yl)aniline scaffold is intrinsically linked to its core components: the pyrazole (B372694) ring, the aniline (B41778) ring, and the specific connectivity between them. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its aromatic nature and ability to act as both a hydrogen bond donor and acceptor make it a versatile component for interacting with biological targets. nih.gov

The aniline portion provides an additional aromatic system and a crucial amino group that can be functionalized or involved in key binding interactions. The relative orientation of the pyrazole and aniline rings is critical, and the linkage at position 2 of the aniline ring ensures a specific spatial arrangement. The chlorine atom at position 5 of the aniline ring also plays a significant role, influencing the electronic properties of the ring and potentially engaging in halogen bonding or occupying specific hydrophobic pockets within a target protein. researchgate.net Studies on related pyrazole-containing compounds have shown that even minor changes, such as the position of a methyl group, can significantly alter biological activity, underscoring the importance of each structural feature. sci-hub.se

Impact of Aniline Substituents on Activity Profile

Modifications to the aniline ring of the this compound core are a key strategy for modulating the compound's activity profile. The nature and position of these substituents can profoundly affect potency, selectivity, and pharmacokinetic properties.

Research into related pyrazole-aniline structures demonstrates a clear correlation between the electronic properties of the aniline substituents and biological activity. researchgate.net For instance, in a series of compounds designed as antibacterial agents, derivatives with electron-donating substituents, such as methoxy (B1213986) and methyl groups, on the aniline ring showed enhanced activity compared to those with electron-withdrawing groups like nitro. researchgate.net This suggests that increased electron density on the aniline ring is favorable for this particular biological target. Conversely, studies on other target classes have utilized various halogen-substituted anilines to probe binding site interactions and optimize activity. nih.govrsc.org The introduction of different groups alters not only the electronics but also the steric profile of the molecule, influencing how it fits within a receptor's binding pocket.

Table 1: Effect of Aniline Ring Substituents on Biological Activity

| Base Scaffold | Aniline Substituent | Observed Effect on Activity | Reference |

| Pyrazole-Aniline | Methoxy (electron-donating) | Enhanced antibacterial activity | researchgate.net |

| Pyrazole-Aniline | Methyl (electron-donating) | Evident antibacterial activity | researchgate.net |

| Pyrazole-Aniline | Nitro (electron-withdrawing) | Reduced antibacterial activity | researchgate.net |

| Pyrazolyl-Pyrimidine | Halogens (e.g., F, Cl) | Modulated KCa2 channel potentiation | nih.gov |

| Triazolyl-Aniline | 2-Fluorophenyl | High potency as FXIa inhibitor (IC50 = 5.64 nM) | rsc.org |

Influence of Pyrazole Substituents and Ring Modifications

Just as the aniline ring can be modified, the pyrazole moiety offers numerous positions for substitution to fine-tune biological activity. The nitrogen atoms and the carbon atoms of the pyrazole ring can be functionalized to enhance binding affinity, improve selectivity, and alter physicochemical properties. nih.gov

Studies have shown that substitutions at various positions on the pyrazole ring have a significant impact on the resulting compound's biological profile. nih.gov For example, in the development of Janus kinase (JAK) inhibitors, an ortho substitution on the pyrazole ring proved to be critical for achieving selectivity for JAK1 over JAK2. nih.gov In other cases, the introduction of bulky groups or specific functional groups can either enhance or diminish activity depending on the topology of the target's binding site. For instance, research on factor Xa inhibitors showed that adding a t-butyl group to a related azole ring led to a decrease in anticoagulant potency, indicating that steric hindrance can be a negative factor for certain targets. sci-hub.se The pyrazole ring itself can be part of a larger, fused heterocyclic system, such as in pyrazolo[1,5-a]pyrimidines, where the isomeric form of the fused system dictates the biological activity. nih.gov

Table 2: Effect of Pyrazole Ring Substituents on Biological Activity

| Base Scaffold | Pyrazole/Azole Substituent | Observed Effect on Activity | Reference |

| Pyrazole Derivative | Ortho-substitution | Important for JAK1/JAK2 selectivity | nih.gov |

| Pyrazolo[3,4-c]pyridine | C5-t-Butyl | Decreased anticoagulant potency | sci-hub.se |

| Pyrazole Derivative | Trifluoromethyl | Optimal anti-inflammatory activity in one series | nih.gov |

| Pyrazole Derivative | Phenyl substitution | Potent P2X(7) receptor antagonism | researchgate.net |

Conformational Flexibility and Ligand-Target Interactions

The bond connecting the aniline and pyrazole rings in this compound allows for rotational freedom, giving the molecule conformational flexibility. This flexibility means the molecule can exist in various spatial arrangements, or conformations. However, for a ligand to bind effectively to its biological target, it must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that is complementary to the shape and chemical environment of the binding site. researchgate.netacs.org

Rational Design Principles for Enhanced Selectivity and Efficacy

Rational drug design leverages the understanding of SAR and ligand-target interactions to create molecules with improved therapeutic properties. The goal is to enhance efficacy against the intended target while minimizing effects on other proteins, thereby increasing selectivity and reducing potential side effects. acs.org

Key principles in the rational design of derivatives based on the this compound scaffold include:

Structure-Activity Relationship (SAR) Guided Optimization: Systematically replacing substituents on both the aniline and pyrazole rings and correlating these changes with activity provides a roadmap for design. For example, if electron-donating groups on the aniline improve activity, further exploration of similar groups is warranted. researchgate.net

Conformational Restriction: Introducing structural constraints, such as creating a cyclic linker between the two rings or adding bulky groups that favor a specific rotation, can pre-organize the molecule into its bioactive conformation. This reduces the entropic penalty of binding and can boost affinity. researchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or patentability. For instance, the pyrazole ring could be replaced with a triazole or other similar heterocycle. sci-hub.se

Computational Modeling: Tools like molecular docking and pharmacophore modeling are used to predict how a designed molecule will bind to its target. chemmethod.com Consensus pharmacophore models, derived from multiple known active compounds, can be used to screen large chemical libraries for new, diverse scaffolds with the potential for inhibitory activity. nih.gov

Designing for Selectivity: By analyzing the structural differences between the target protein and related off-target proteins, modifications can be designed to exploit these differences. This could involve introducing a group that creates a favorable interaction with a residue present only in the desired target or a group that causes a steric clash with a residue in an off-target protein. acs.org

Through the iterative application of these principles, the simple scaffold of this compound serves as a valuable starting point for the development of highly selective and efficacious therapeutic agents.

Biological and Application Research Areas

General Biological Activities of Pyrazole-Aniline Scaffolds

Pyrazole (B372694) and its derivatives are recognized for their diverse pharmacological properties, making them a "privileged scaffold" in drug discovery. These compounds have demonstrated a broad spectrum of activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The fusion of a pyrazole ring with an aniline (B41778) moiety often leads to compounds with enhanced biological potential. Research has shown that the nature and position of substituents on both the pyrazole and aniline rings can significantly influence the compound's therapeutic properties. nih.govnih.gov

The versatility of the pyrazole scaffold allows for its incorporation into a multitude of molecular designs aimed at interacting with various biological targets. nih.gov This has led to the development of numerous pyrazole-containing drugs approved for clinical use, highlighting the therapeutic importance of this heterocyclic system. mdpi.com

Medicinal Chemistry Applications

The unique structural features of pyrazole-aniline derivatives have made them attractive candidates for various medicinal chemistry applications.

The pyrazole scaffold is a crucial component in the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance. nih.gov Pyrazole-aniline derivatives have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial Activity:

Several studies have reported the synthesis of pyrazole-aniline linked compounds and their evaluation as antibacterial agents. For instance, a series of pyrazole-aniline linked coumarin (B35378) derivatives exhibited potential antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with some compounds showing promising activity with minimum inhibitory concentration (MIC) values ranging between 1.9 and 7.8 μg/mL. researchgate.net Aniline-derived pyrazoles have also been identified as growth inhibitors of Staphylococcus aureus, with MIC values as low as 16 μg/ml. nih.gov The substitution pattern on the N-phenyl ring has been shown to significantly alter the antimicrobial properties of these compounds. nih.gov

Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated potent antimicrobial activity, with MIC/MBC spectrums of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Some pyrazole derivatives have even shown moderate antibacterial activity with MIC values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacteria by potentially inhibiting DNA gyrase. nih.gov

Antifungal Activity:

In addition to antibacterial properties, pyrazole-aniline scaffolds have been explored for their antifungal potential. nih.govmdpi.com Certain pyrazole-aniline linked coumarin derivatives were found to be as potent as the standard antifungal drug miconazole (B906) against some fungal strains. researchgate.net Mechanistic studies on some of these active derivatives indicated that they might inhibit the ergosterol (B1671047) biosynthesis pathway, a key target for antifungal drugs. researchgate.net

Table 1: Selected Pyrazole-Aniline Derivatives and their Antimicrobial Activity

| Compound Type | Target Organism | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Pyrazole-aniline linked coumarin derivatives | Gram-positive and Gram-negative bacteria | 1.9 - 7.8 μg/mL | researchgate.net |

| Aniline-derived pyrazoles | Staphylococcus aureus | As low as 16 μg/mL | nih.gov |

| Pyrazole-thiazole hybrids | S. aureus and Klebsiella planticola | 1.9/7.8 μg/mL to 3.9/7.8 μg/mL | nih.gov |

| Pyrazole derivatives | Gram-positive and Gram-negative bacteria | As low as 12.5 μg/mL | nih.gov |

| Pyrazole-aniline linked coumarin derivatives | Fungal strains | Equipotent to miconazole | researchgate.net |

Pyrazole derivatives are a well-established class of compounds with significant anti-inflammatory properties. sciencescholar.usscispace.commdpi.com The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and lonazolac. mdpi.comrjpbr.com The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. mdpi.com

Research into pyrazole-aniline scaffolds has yielded compounds with promising anti-inflammatory activity. mdpi.comglobalresearchonline.net For example, a series of 3-substituted-1-aryl-5-phenyl-6-anilino-pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant edema inhibition. mdpi.com The development of new pyrazole derivatives continues to be an active area of research for novel anti-inflammatory agents with potentially improved efficacy and safety profiles. sciencescholar.usscispace.com

The pyrazole scaffold is a prominent feature in the design of anticancer agents due to its ability to interact with various targets involved in cancer progression. nih.govbohrium.comsrrjournals.com Pyrazole derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines. nih.gov

Several mechanisms of anticancer action have been attributed to pyrazole-aniline derivatives, including the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation. nih.gov For instance, certain indole (B1671886) derivatives linked to a pyrazole moiety displayed potent cancer inhibition and significant inhibitory activity toward cyclin-dependent kinase 2 (CDK2). nih.gov

Other research has focused on pyrazole derivatives as inhibitors of phosphoinositide 3-kinase (PI3K), with some compounds showing excellent cytotoxicity against breast cancer cells. nih.gov Additionally, some 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), contributing to their anticancer properties. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole-Aniline Scaffolds

| Compound Type | Cancer Cell Line | Activity (IC50) | Target | Reference |

|---|---|---|---|---|

| Indole derivatives linked to pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 µM | CDK2 | nih.gov |

| Pyrazole carbaldehyde derivatives | MCF7 breast cancer cells | 0.25 μM | PI3 Kinase | nih.gov |

| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 | 13.85 - 15.98 µM | EGFR and VEGFR-2 | nih.gov |

Pyrazole derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. mdpi.comnih.govresearchgate.net The pyrazole nucleus has been incorporated into various molecular structures to target different viruses.

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to interfere with the replication of Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of a chlorine or bromine atom on the aniline ring resulted in the best anti-RSV activity and selectivity. nih.gov

Further studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated their ability to interfere with Yellow Fever Virus (YFV) and RSV replication. frontiersin.org Some of these derivatives showed marked improvement in potency and selectivity compared to reference inhibitors. frontiersin.org The introduction of a p-methoxy substituent on the phenylsulfonyl group was found to modulate the antiviral activity, eliminating anti-RSV activity while in some cases enhancing activity against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

The pyrazole-aniline scaffold has proven to be a valuable framework for designing inhibitors of various enzymes implicated in disease.

Kinase Inhibition:

Protein kinases are a major focus in cancer therapy, and numerous pyrazole-based kinase inhibitors have been developed. mdpi.comnih.govnih.gov The pyrazole ring can effectively interact with the ATP-binding site of kinases. mdpi.com For example, a series of 1,3,4-triarylpyrazoles were found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.com The development of pyrazole derivatives as selective kinase inhibitors is an ongoing area of research. mdpi.comnih.gov

COX Inhibition:

As previously mentioned in the anti-inflammatory section, pyrazole derivatives are well-known inhibitors of COX enzymes. nih.gov Research has focused on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. rsc.orgnih.gov Hybrid molecules incorporating pyrazole and pyridazine (B1198779) pharmacophores have been synthesized and shown to have higher COX-2 inhibitory action than the standard drug celecoxib. rsc.org

AChE Inhibition:

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. researchgate.net Novel scaffolds of N-substituted pyrazole-derived α-aminophosphonates have been designed and evaluated for their anti-cholinesterase activity. nih.gov Some of these compounds proved to be more potent than standard drugs in inhibiting AChE. nih.gov Similarly, new 2-pyrazolines have been identified as selective and potent AChE inhibitors. nih.gov

Table 3: Enzyme Inhibition by Pyrazole-Aniline Derivatives

| Enzyme Target | Compound Type | Activity | Reference |

|---|---|---|---|

| Protein Kinases (AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ) | 1,3,4-triarylpyrazoles | Inhibition at 100 μM | mdpi.com |

| COX-2 | Pyrazole–pyridazine hybrids | Higher inhibitory action than celecoxib | rsc.org |

| Acetylcholinesterase (AChE) | N-substituted pyrazole derived α-aminophosphonates | More potent than standard drugs | nih.gov |

| Acetylcholinesterase (AChE) | 2-pyrazolines | IC50 of 0.040 μM | nih.gov |

Agricultural Chemistry Applications

In the realm of agricultural science, pyrazole derivatives are well-established for their roles in crop protection. The structural features of these compounds make them effective as both herbicides and fungicides.

The pyrazole ring is a key component in several commercial herbicides. Research into novel pyrazole derivatives for weed control is an active area. For example, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity against common weeds. nih.govmdpi.com These studies demonstrate that the substitution pattern on the pyrazole and associated phenyl rings is crucial for their herbicidal efficacy.

Table 1: Examples of Herbicidally Active Pyrazole Derivatives

| Compound Class | Target Weeds | Reference |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Broadleaf and grass weeds | nih.govmdpi.com |

| Phenyl-substituted benzoylpyrazoles | Grass weeds in cereals | nih.gov |

| Pyrazole isothiocyanates | Echinochloa crusgalli, Cyperus iria | mdpi.com |

This table presents general classes of herbicidal pyrazole derivatives to illustrate the potential of the scaffold, as specific data for 5-chloro-2-(1H-pyrazol-5-yl)aniline was not found.

The pyrazole scaffold is also integral to the development of modern fungicides. Many commercial fungicides are based on pyrazole carboxamide chemistry, which targets the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi.

Research has shown that novel pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group exhibit significant antifungal activity against various plant pathogens, including Fusarium graminearum. researchgate.net Similarly, pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety have demonstrated excellent bioactivities against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov These findings underscore the importance of the pyrazole-aniline linkage in designing effective fungicides.

Although specific fungicidal screening results for this compound are not detailed in the available literature, its core structure is highly relevant to this field of research.

Table 2: Examples of Fungicidally Active Pyrazole Derivatives

| Compound Class | Target Fungi | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Fusarium graminearum, Rhizoctonia solani | researchgate.net |

| Pyrazole carboxylate derivatives with thiazole | Botrytis cinerea, Sclerotinia sclerotiorum | nih.gov |

| Pyrazol-5-yl-benzamide derivatives | Broad-spectrum fungicidal activity | nih.gov |

This table provides examples of fungicidal pyrazole derivatives to highlight the potential of the chemical class, as specific data for this compound was not identified.

Biotechnological Applications

The versatile chemical nature of pyrazole derivatives also lends them to applications in biotechnology, particularly in the development of sensors and assays.

Pyrazole derivatives are being explored as components of chemosensors for the detection of various analytes, including metal ions. nih.gov Their ability to form stable complexes with metals, combined with their favorable photophysical properties, makes them suitable for use in fluorescent and colorimetric sensors. nih.gov The functionalization of the pyrazole ring allows for the tuning of selectivity and sensitivity towards specific targets. While there is no specific research detailing the use of this compound in biosensors, the broader class of pyrazole-based compounds shows significant promise in this area. nih.govnih.gov

In the context of bioassays, pyrazole derivatives are often utilized as inhibitors or probes to study enzyme function and biological pathways. For instance, substituted pyrazoles have been synthesized and evaluated as urease inhibitors, which is relevant to the development of treatments for ulcers caused by Helicobacter pylori. Additionally, certain pyrazole-based compounds have been investigated for their ability to inhibit enzymes like cholinesterases and α-chymotrypsin. researchgate.net The development of such enzyme inhibitors is a critical aspect of drug discovery and diagnostics. The potential of this compound in specific bioassays would depend on its interaction with particular biological targets, a subject that warrants further investigation.

Material Science Applications (e.g., Polymers, Coatings)

While specific research focusing solely on the polymerization of this compound is not extensively detailed in publicly available literature, the compound's constituent functional groups—a chloro-substituted aniline and a pyrazole ring—suggest its potential as a valuable monomer for creating functional polymers and coatings. The compound is noted for its use in formulating advanced materials, including polymers and coatings, to enhance durability and resistance to environmental factors chemimpex.com.

The aniline moiety is the foundational unit for polyaniline (PANI), one of the most studied conductive polymers. Polyaniline and its derivatives are known for their unique redox activity, electrical conductivity, and environmental stability, making them suitable for applications such as antistatic coatings, materials for energy-saving devices, and corrosion protection nsf.govnih.gov. Research into polychloroanilines, which are closely related to the aniline portion of the target molecule, has demonstrated that the presence of chlorine atoms can enhance solubility and provide sensitive electrocatalysis, making them promising functional materials for applications like pH sensors and gas separation membranes researchgate.net. The polymerization of aniline derivatives allows for the modification of polymer properties; for instance, ortho-substituted anilines can be synthesized into polymers with altered surface morphologies and high sensitivity to moisture and ammonia, indicating their potential in chemical sensor design nih.gov.

Furthermore, pyrazole-containing polymers are being investigated for their biodegradable properties nih.gov. The incorporation of the pyrazole ring into a polymer backbone, alongside the chloro-aniline group, could theoretically lead to materials with a combination of desirable traits: the conductivity and environmental resistance of a polyaniline derivative and the specific chemical functionalities of the pyrazole ring. These hybrid characteristics could be leveraged to create specialized coatings with improved thermal stability, mechanical properties, and potentially, enhanced corrosion resistance for demanding industrial applications nsf.govmdpi.com.

Analytical Chemistry Applications (as Reagents)

In the realm of analytical chemistry, this compound is identified as a reagent used in methods for the detection and quantification of other substances, a critical function for quality control in various industries chemimpex.com. Although specific protocols detailing its use are not widespread, the chemical structure provides insight into its potential applications.

Heterocyclic compounds containing nitrogen, such as pyrazoles, are frequently employed in the design of chemical sensors, particularly for the detection of metal ions mdpi.com. The nitrogen atoms in the pyrazole ring can act as binding sites for specific ions, leading to a detectable change in the molecule's physical or photophysical properties mdpi.com. For instance, some pyrazole derivatives exhibit fluorescence, and the quenching or enhancement of this fluorescence upon binding to a metal ion can be used for quantitative analysis nih.gov. While this compound itself is not highlighted as a fluorescent sensor, its core structure is analogous to those used in such applications.

Moreover, the aniline component opens the possibility of its use in developing electrochemical sensors. Polyaniline-based materials are effective in potentiometric and amperometric sensors for various gases and for pH measurement nih.gov. The electrochemical properties of polymers derived from this compound could be harnessed to create sensors with high sensitivity and stability for specific analytes researchgate.net. The development of such sensors is a growing field, with applications ranging from environmental monitoring to clinical diagnostics mdpi.com.

Corrosion Inhibition Studies (for related pyrazole-aniline compounds)

The most well-documented area of application for pyrazole-aniline compounds is in the field of corrosion science. Numerous studies have demonstrated that molecules combining pyrazole and aniline moieties are effective corrosion inhibitors, particularly for steel in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that limits the access of corrosive species nih.govnih.gov.

The inhibition mechanism involves both physical and chemical interactions between the inhibitor molecule and the metal surface. The heteroatoms (nitrogen) and π-electrons of the aromatic rings in the pyrazole and aniline groups are key to this process. These features allow the molecules to adsorb onto the steel surface, blocking active sites for corrosion and impeding both anodic metal dissolution and cathodic hydrogen evolution reactions researchgate.net. Such inhibitors are often classified as mixed-type inhibitors nih.govacs.orgroyalsocietypublishing.org.

Research on various pyrazole-aniline derivatives has shown high inhibition efficiencies. For example, studies on s-triazine derivatives containing pyrazole and aniline motifs reported inhibition efficiencies of up to 96.5% for carbon steel in sulfuric acid at a concentration of 120 ppm royalsocietypublishing.orgnih.gov. Another study on novel pyrazole compounds, including an aniline derivative, found a maximum inhibition efficiency of 91.8% for carbon steel in 1 M HCl nih.govnih.govacs.orgacs.org. The effectiveness of these inhibitors is dependent on their concentration and the specific substituents on the aromatic rings. For instance, the presence of a bromo substituent on the aniline ring has been shown to increase corrosion inhibition properties compared to an unsubstituted aniline ring royalsocietypublishing.org.

Research Findings on Corrosion Inhibition by Pyrazole-Aniline Derivatives

| Compound Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 90.8% | 10⁻³ M | nih.govacs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8% | 10⁻³ M | nih.govacs.org |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine | Carbon Steel | 0.25 M H₂SO₄ | 96.5% | 120 ppm | royalsocietypublishing.orgnih.gov |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine | Carbon Steel | 0.25 M H₂SO₄ | 79.0% | 175 ppm | royalsocietypublishing.orgnih.gov |

| 3-methyl-1H-pyrazol-5-amine | Mild Steel | 1 M H₂SO₄ | 96.47% | 0.8 g/L | nih.gov |

Future Research Directions

Development of Novel Pyrazole-Aniline Scaffolds with Enhanced Bioactivity

The pyrazole (B372694) nucleus is a cornerstone in many approved drugs, and its combination with an aniline (B41778) moiety presents a powerful strategy for discovering new therapeutic agents. tandfonline.comnih.gov The metabolic stability of the pyrazole ring makes it an attractive feature for drug candidates. nih.gov Research indicates that the incorporation of an aniline group into pyrazole-based scaffolds can significantly enhance biological potency. nih.gov

Future work will focus on the strategic modification of the 5-chloro-2-(1H-pyrazol-5-yl)aniline core to create libraries of novel derivatives. These efforts aim to fine-tune the molecule's properties to achieve higher efficacy and selectivity for a wide range of biological targets. The development of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines derived from aniline and pyrazole precursors, represents a promising avenue for generating compounds with unique pharmacological profiles. rsc.org Aniline-derived pyrazole compounds have already been identified as potent antibacterial agents, including against resistant strains like MRSA, highlighting the therapeutic potential of this scaffold. tandfonline.comnih.gov

Advanced Computational Chemistry Integration for Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering efficient methods to design and evaluate new therapeutic candidates. eurasianjournals.com For pyrazole-aniline derivatives, these techniques provide deep insights into their molecular behavior and interactions with biological targets. eurasianjournals.comchemmethod.com

Future research will increasingly rely on a suite of computational tools to guide the development of new compounds based on the this compound scaffold. Methods such as molecular docking, quantum mechanical calculations like Density Functional Theory (DFT), and molecular dynamics (MD) simulations are used to predict the binding modes and affinity of derivatives to target proteins. eurasianjournals.comchemmethod.comnih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening allows for the early assessment of a compound's drug-like properties, helping to identify promising candidates and flag potential issues before costly synthesis and testing. chemmethod.com

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry is set to revolutionize the discovery of novel pyrazole-aniline derivatives. eurasianjournals.comnih.gov These technologies can analyze vast and complex datasets to identify patterns that may be missed by human researchers, significantly accelerating the drug discovery pipeline. arxiv.orgijprajournal.com

Future directions include:

Generative Models: Using deep learning architectures like recurrent neural networks (RNNs) and generative adversarial networks (GANs) to design entirely new molecules with desired properties. nih.gov

Predictive Modeling: Training ML models on existing data to predict the biological activity, physical properties, and potential toxicity of virtual compounds, allowing for the rapid screening of massive chemical libraries. arxiv.org

Active and Transfer Learning: Employing active learning to intelligently select the most informative experiments to perform, which is particularly valuable when working with the smaller datasets typical in medicinal chemistry. nih.gov Transfer learning can also be used to apply knowledge from a well-studied area to a new one, such as predicting optimal reaction conditions for pyrazole synthesis. researchgate.net

Targeted Polypharmacology: Utilizing AI to design single drugs that can interact with multiple specific targets, a strategy that could lead to more effective treatments for complex diseases. nih.gov

To gain a more holistic understanding of a drug candidate's behavior, future research will move towards multi-scale modeling approaches. eurasianjournals.com This involves combining different computational methods to simulate molecular events across various scales of complexity, from quantum interactions at the sub-atomic level to the dynamics of large biological systems.

By integrating these detailed models with predictive analytics, researchers can better forecast the pharmacological profiles of novel pyrazole-aniline compounds. This includes predicting their interactions on a proteome-wide scale, offering insights into potential efficacy and off-target effects. nih.gov This predictive power is crucial for designing safer and more effective medicines.

Exploration of New Biological Targets and Mechanisms of Action

The versatility of the pyrazole-aniline scaffold allows it to be adapted to interact with a diverse array of biological targets. This has led to the development of inhibitors for various enzymes and receptors implicated in a wide range of diseases. tandfonline.comchemmethod.comnih.govnih.gov

Future research will continue to explore new applications for derivatives of this compound by screening them against new and emerging biological targets. The ability to fine-tune the structure allows for the development of highly selective inhibitors, potentially leading to novel treatments for cancer, metabolic disorders, infectious diseases, and neurodegenerative conditions.

| Biological Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Kinase Inhibitors | EGFR, VEGFR, HER-2, Aurora A/B, BCR-Abl | Cancer | nih.govmdpi.com |

| Enzyme Inhibitors | DPP-IV | Type 2 Diabetes | chemmethod.com |

| Enzyme Inhibitors | Carbonic Anhydrase (hCA I, hCA II) | Various (e.g., glaucoma) | nih.gov |

| Enzyme Inhibitors | N-Succinyl-l,l-2,6-diaminopimelic acid Desuccinylase (DapE) | Bacterial Infections | nih.gov |

| Transcriptional Repressors | B-cell lymphoma 6 (BCL6) | Lymphoma | nih.gov |

| Kinase Inhibitors | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | globalresearchonline.net |

Innovations in Green and Sustainable Synthesis of Pyrazole-Aniline Compounds

There is a growing emphasis in chemical research on developing environmentally benign and sustainable manufacturing processes. researchgate.net For the synthesis of this compound and its derivatives, future research will focus on adopting greener methodologies that reduce waste, energy consumption, and the use of hazardous materials. researchgate.nettandfonline.com

Key innovations in this area include:

Continuous-Flow Chemistry: This approach, which involves performing reactions in a continuously flowing stream rather than in a flask, improves safety by minimizing the accumulation of potentially hazardous intermediates. It is particularly well-suited for the multi-step synthesis of N-aryl pyrazoles from anilines. mdpi.com

Green Catalysts: The use of reusable, heterogeneous catalysts, such as silica-supported acids or magnetic nanocatalysts, simplifies product purification and reduces chemical waste. tandfonline.comnih.gov

Alternative Solvents and Conditions: Shifting away from volatile organic solvents towards greener alternatives like water or ethanol, or developing solvent-free reaction conditions, significantly lowers the environmental impact of synthesis. researchgate.netnih.gov

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonic-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

| Green Chemistry Approach | Description | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Using solid-phase catalysts (e.g., silica-supported acids, magnetic nanoparticles) that are easily separated from the reaction mixture. | High recyclability, reduced waste, simplified purification. | tandfonline.comnih.gov |

| Green Solvents | Employing environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions. | Reduced toxicity, lower environmental impact, cost savings. | researchgate.netnih.govjetir.org |

| Continuous-Flow Synthesis | Performing reactions in a continuous stream, allowing for better control, safety, and scalability. | Enhanced safety, minimal user intervention, efficient workup. | mdpi.com |

| Energy-Efficient Techniques | Utilizing methods like microwave irradiation or ultrasonication to accelerate reactions. | Shorter reaction times, reduced energy consumption. | researchgate.net |

Expanding Applications in Emerging Fields

While the primary focus for pyrazole-aniline compounds remains in pharmaceuticals and agrochemicals, their unique chemical properties open up possibilities in other advanced fields. chemimpex.com Future research is expected to explore these emerging applications more thoroughly.

Potential new areas include:

Advanced Materials: The compound can be used in the formulation of specialized polymers and coatings, where its structural features could enhance durability, thermal stability, and resistance to environmental degradation. chemimpex.com

Analytical Chemistry: Derivatives could be developed as highly specific reagents or probes for use in analytical methods, aiding in the precise detection and quantification of other chemical substances. chemimpex.com

Biotechnology: The scaffold is a candidate for the development of innovative biotechnological tools, such as biosensors and bioassays, which could be used for diagnostics or environmental monitoring. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-chloro-2-(1H-pyrazol-5-yl)aniline in laboratory settings?

- Methodological Answer : A common approach involves coupling reactions between halogenated anilines and pyrazole derivatives. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids can be used with pyridine as a base in dry dioxane under ambient conditions, followed by solvent evaporation and purification via trituration or column chromatography . Alternative routes employ protecting groups (e.g., THP, Bn, PMB) to stabilize reactive intermediates during pyrazole scaffold formation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with purity thresholds >97% ensures compound integrity . Mass spectrometry (MS) provides molecular weight validation, and X-ray crystallography resolves ambiguities in tautomeric forms of the pyrazole ring .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods. Avoid prolonged storage to prevent degradation, and follow spill protocols using inert absorbents. Emergency measures include immediate rinsing with water and consultation with safety data sheets (SDS) .

Q. What are the solubility and stability profiles of this compound under different conditions?

- Methodological Answer : Polar aprotic solvents (e.g., dioxane, DMSO) enhance solubility. Stability testing under acidic conditions (e.g., concentrated H₂SO₄) reveals degradation pathways, necessitating neutral pH storage. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

- Methodological Answer : Optimize stoichiometry of polyfluorocarboxylic acid anhydrides (2 equiv.) and pyridine (1.2 equiv.) to minimize side reactions. Replace traditional column chromatography with solvent-free crystallization or filtration for scalable purification, reducing losses .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Use complementary techniques:

- Tautomerism ambiguity : 2D NMR (NOESY) or X-ray diffraction to confirm pyrazole NH positioning .

- Impurity signals : Compare GC-MS retention times with synthetic intermediates to identify byproducts .

Q. What strategies optimize the scalability of synthesis while maintaining purity?

- Methodological Answer : Implement protecting-group strategies (e.g., THP) to stabilize reactive intermediates during large-scale synthesis (10–30 g batches). Avoid column chromatography by using recrystallization from methanol or chloroform, achieving >95% purity without labor-intensive steps .

Q. How to mitigate degradation during long-term storage of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH) to model degradation kinetics. Add stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone derivatives .

Q. What computational methods assist in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic substitution sites on the aniline ring. Molecular docking studies model interactions with biological targets (e.g., kinase inhibitors) to guide functionalization .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.